molecular formula C6H13NO3S B3246863 3-Aminocyclohexane-1-sulfonic acid CAS No. 1803562-79-9

3-Aminocyclohexane-1-sulfonic acid

Cat. No.: B3246863
CAS No.: 1803562-79-9
M. Wt: 179.24 g/mol
InChI Key: GQLSXNXLLLRPMO-UHFFFAOYSA-N
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Description

3-Aminocyclohexane-1-sulfonic acid is an organic compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol It is a sulfonic acid derivative of cyclohexane, featuring an amino group at the 3-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclohexane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of amino-substituted cyclohexane derivatives .

Mechanism of Action

The mechanism of action of 3-Aminocyclohexane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminocyclohexane-1-sulfonic acid
  • 4-Aminocyclohexane-1-sulfonic acid
  • Cyclohexanesulfonic acid derivatives

Uniqueness

3-Aminocyclohexane-1-sulfonic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its isomers and other sulfonic acid derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

3-aminocyclohexane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLSXNXLLLRPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)S(=O)(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-79-9
Record name Cyclohexanesulfonic acid, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803562-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminocyclohexane-1-sulfonic acid
Reactant of Route 2
3-Aminocyclohexane-1-sulfonic acid
Reactant of Route 3
3-Aminocyclohexane-1-sulfonic acid
Reactant of Route 4
3-Aminocyclohexane-1-sulfonic acid
Reactant of Route 5
3-Aminocyclohexane-1-sulfonic acid
Reactant of Route 6
3-Aminocyclohexane-1-sulfonic acid

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